An In-depth Technical Guide on N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS: 6270-13-9)
An In-depth Technical Guide on N,N-Bis(2-hydroxyethyl)-2-naphthylamine (CAS: 6270-13-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a substituted aromatic amine with potential applications in polymer chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this document extrapolates potential synthetic methodologies and applications based on the reactivity of its functional groups and the properties of related N-substituted naphthylamine derivatives. The potential for this compound to serve as a monomer in the synthesis of novel polymers and as a scaffold for fluorescent probes is highlighted.
Introduction
N,N-Bis(2-hydroxyethyl)-2-naphthylamine, also known as 2,2'-(2-naphthylimino)diethanol, is a tertiary amine featuring a naphthalene core functionalized with two hydroxyethyl groups. The presence of both the aromatic naphthyl moiety and the reactive hydroxyl groups makes it an interesting candidate for the development of advanced materials with unique optical and physical properties. This guide aims to consolidate the existing data and provide a forward-looking perspective on the potential research and development avenues for this compound.
Chemical and Physical Properties
A summary of the known quantitative data for N,N-Bis(2-hydroxyethyl)-2-naphthylamine is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.[1][2][]
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-2-naphthylamine
| Property | Value | Source |
| CAS Number | 6270-13-9 | [1][2][] |
| Molecular Formula | C₁₄H₁₇NO₂ | [1] |
| Molecular Weight | 231.29 g/mol | [1][] |
| IUPAC Name | 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol | [1] |
| Synonyms | 2,2'-(2-Naphthylimino)diethanol, N,N-Di(2-hydroxyethyl)-beta-naphthylamine | [1] |
| Appearance | Solid (form not specified) | General |
| Solubility | Data not extensively available. Likely soluble in polar organic solvents. | Inferred |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
Potential Synthesis Methodologies
A generalized experimental workflow for such a synthesis is depicted below.
Caption: Proposed synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of N,N-Bis(2-hydroxyethyl)-2-naphthylamine based on the reaction of 2-naphthylamine with 2-chloroethanol. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols. 2-Naphthylamine is a known carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]
Materials:
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2-Naphthylamine
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2-Chloroethanol (2.2 equivalents)
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Potassium carbonate (K₂CO₃) (2.5 equivalents)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-naphthylamine, potassium carbonate, and DMF.
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Stir the mixture at room temperature for 15 minutes.
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Add 2-chloroethanol dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Potential Applications
The bifunctional nature of N,N-Bis(2-hydroxyethyl)-2-naphthylamine, possessing a fluorescent naphthyl core and two reactive hydroxyl groups, suggests its utility in several areas of materials science and polymer chemistry.
Monomer for Polymer Synthesis
The two primary hydroxyl groups allow N,N-Bis(2-hydroxyethyl)-2-naphthylamine to act as a diol monomer in condensation polymerization reactions. This could lead to the formation of novel polyesters and polyurethanes with incorporated naphthylamine moieties, potentially imparting enhanced thermal stability, rigidity, and fluorescence to the resulting polymers.
A conceptual workflow for the synthesis of a polyurethane using this monomer is presented below.
Caption: Polyurethane synthesis from N,N-Bis(2-hydroxyethyl)-2-naphthylamine.
Intermediate for Fluorescent Probes
N-substituted naphthylamines are known for their fluorescent properties. The hydroxyl groups on N,N-Bis(2-hydroxyethyl)-2-naphthylamine can be further functionalized to create fluorescent probes for various analytical applications. For instance, they could be esterified with receptor moieties for specific ions or molecules, leading to a change in fluorescence upon binding.
The logical relationship for the development of a fluorescent probe is outlined below.
Caption: Development of a fluorescent probe.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature to suggest that N,N-Bis(2-hydroxyethyl)-2-naphthylamine is directly involved in any specific biological signaling pathways. Its parent compound, 2-naphthylamine, is a well-documented carcinogen that can form DNA adducts and induce bladder cancer.[4][5] However, the N,N-disubstitution with hydroxyethyl groups is expected to significantly alter its metabolic fate and biological activity. Toxicological and pharmacological studies would be required to assess the bioactivity of this derivative.
Conclusion
N,N-Bis(2-hydroxyethyl)-2-naphthylamine is a chemical compound with intriguing potential, primarily in the field of materials science. Its structure suggests utility as a monomer for creating fluorescent polymers and as a scaffold for the synthesis of specialized fluorescent probes. However, a notable gap exists in the scientific literature regarding detailed experimental protocols and characterization data for this specific molecule. Further research is warranted to explore its synthesis, properties, and applications, which could unlock new possibilities in the development of advanced functional materials. It is imperative that any research involving this compound, particularly its synthesis from 2-naphthylamine, is conducted with stringent safety precautions due to the known carcinogenicity of the parent amine.
